2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
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Overview
Description
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group and the benzothiophene moiety contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation techniques, often employing reagents such as fluoroform or difluoromethyl halides under radical or nucleophilic conditions . The reaction conditions may include the use of catalysts, solvents, and specific temperature controls to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high purity and yield. Continuous flow difluoromethylation protocols, which utilize reagents like fluoroform, are particularly promising for large-scale synthesis due to their efficiency and atom economy .
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the benzothiophene moiety or the difluoromethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the difluoromethyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems, especially in understanding enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the benzothiophene moiety may interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide: shares similarities with other difluoromethylated benzamides and benzothiophene derivatives.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with applications in battery technologies.
Uniqueness
The uniqueness of this compound lies in its combination of the difluoromethyl group and the benzothiophene moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
920537-67-3 |
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Molecular Formula |
C19H17F2NOS |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(difluoromethyl)-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H17F2NOS/c1-12-13-6-4-5-9-17(13)24-16(12)10-11-22-19(23)15-8-3-2-7-14(15)18(20)21/h2-9,18H,10-11H2,1H3,(H,22,23) |
InChI Key |
JCEGNYSEHDNVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3C(F)F |
Origin of Product |
United States |
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